molecular formula C20H30O5 B13400009 4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one

4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one

Cat. No.: B13400009
M. Wt: 350.4 g/mol
InChI Key: BNLCOXWUZAOLDT-UHFFFAOYSA-N
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Description

14-deoxy-11-hydroxyandrographolide is a diterpenoid compound derived from the plant Andrographis paniculata. This compound is known for its various biological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. It has been extensively studied for its potential therapeutic applications in treating various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-deoxy-11-hydroxyandrographolide typically involves the extraction of andrographolide from Andrographis paniculata followed by chemical modifications. One common method involves the acetylation of andrographolide using acetic anhydride and zinc chloride to produce 3,14,19-O-triacetyl andrographolide. This intermediate is then subjected to deacetylation and hydroxylation reactions to yield 14-deoxy-11-hydroxyandrographolide .

Industrial Production Methods

Industrial production of 14-deoxy-11-hydroxyandrographolide involves large-scale extraction of andrographolide from Andrographis paniculata followed by chemical synthesis. The process includes solvent extraction, purification, and chemical modification steps to obtain the desired compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

14-deoxy-11-hydroxyandrographolide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of 14-deoxy-11-hydroxyandrographolide, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 14-deoxy-11-hydroxyandrographolide involves multiple molecular targets and pathways:

Comparison with Similar Compounds

14-deoxy-11-hydroxyandrographolide is structurally similar to other diterpenoids found in Andrographis paniculata, such as:

  • Andrographolide
  • 14-deoxy-11,12-didehydroandrographolide
  • Deoxyandrographolide
  • Neoandrographolide
  • Isoandrographolide

Uniqueness

Compared to these similar compounds, 14-deoxy-11-hydroxyandrographolide exhibits unique biological activities, particularly its potent cell differentiation-inducing activity towards leukemia cells and its ability to modulate immune responses .

Properties

Molecular Formula

C20H30O5

Molecular Weight

350.4 g/mol

IUPAC Name

4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one

InChI

InChI=1S/C20H30O5/c1-12-4-5-15-19(2,8-6-16(23)20(15,3)11-21)17(12)14(22)10-13-7-9-25-18(13)24/h7,14-17,21-23H,1,4-6,8-11H2,2-3H3

InChI Key

BNLCOXWUZAOLDT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2C(CC3=CCOC3=O)O)(C)CO)O

Origin of Product

United States

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